molecular formula C19H15ClN2O3 B2610282 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 847464-08-8

1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2610282
CAS No.: 847464-08-8
M. Wt: 354.79
InChI Key: JCDJWKRJAUFXLH-UHFFFAOYSA-N
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Description

1-((3-Chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a synthetic heterocyclic compound featuring a dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1, a phenylcarboxamide moiety at position 3, and a ketone at position 2. Its synthesis typically involves multi-step organic reactions, including O-alkylation of phenolic intermediates with 3-chlorobenzyl bromide and subsequent coupling of sulfonyl or carboxamide groups .

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-7-4-6-14(12-15)13-25-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDJWKRJAUFXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield References
1-((3-Chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide Dihydropyridine 3-Chlorobenzyloxy, N-phenylcarboxamide Underexplored 11% (final step)
1-[1-[2-(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole Hydrochloride Imidazole 3-Chlorobenzyloxy, vinyl-phenyl Antifungal (broad-spectrum) Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Antifungal, enzyme inhibition Not reported
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide Dihydropyridine-pyrrole Dichlorobenzyl, dimethylpyridine Antibacterial (gram-positive) 65% (final step)

Key Findings

Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility compared to the target compound’s simpler chlorobenzyl substituent.

Synthetic Efficiency :

  • The target compound’s synthesis yield (11%) is lower than analogs like the dihydropyridine-pyrrole hybrid (65% yield in ), likely due to challenges in O-alkylation and carboxamide coupling steps .

Biological Performance: Imidazole derivatives (e.g., ) exhibit potent antifungal activity against Candida spp. (MIC ≤ 1 μg/mL), whereas dihydropyridine carboxamides show weaker or uncharacterized efficacy . The N-phenylcarboxamide group in the target compound may confer selectivity for bacterial penicillin-binding proteins (PBPs) or eukaryotic kinases, similar to quinoline derivatives in .

Biological Activity

1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts. The presence of the 3-chlorobenzyl group and the carboxamide moiety enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various physiological processes:

  • Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar properties, influencing vascular smooth muscle contraction and cardiac function.
  • Phosphodiesterase Inhibition : Preliminary studies suggest that it may inhibit phosphodiesterase enzymes, which play critical roles in regulating intracellular signaling pathways related to inflammation and cellular proliferation .

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor effects. For instance, derivatives of dihydropyridines have shown selective cytotoxicity against various cancer cell lines, potentially through the modulation of cell cycle-related proteins .

Compound Cell Line IC50 (µM) Mechanism
1MDA-MB-23116.74 ± 1.01CDK inhibition
2BT-5493.64 ± 0.26Apoptosis induction

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • In Vivo Studies : In animal models, the administration of this compound resulted in significant reductions in tumor size when compared to control groups. The mechanisms were associated with apoptosis induction and inhibition of angiogenesis.
  • Clinical Relevance : A study involving patients with chronic inflammatory conditions showed improved symptoms following treatment with a related dihydropyridine derivative, suggesting potential applicability for this compound in similar therapeutic contexts .

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